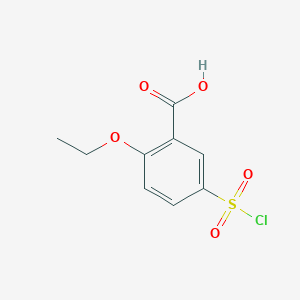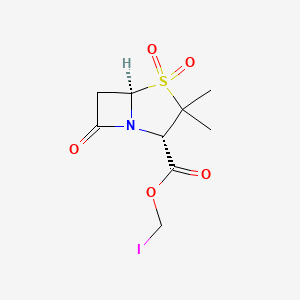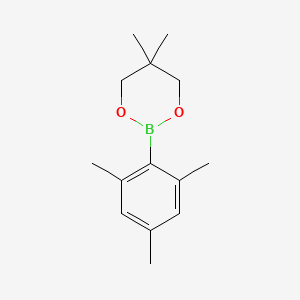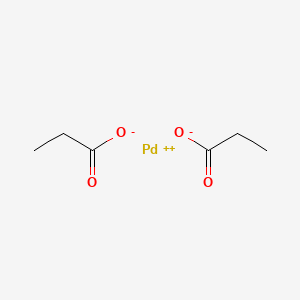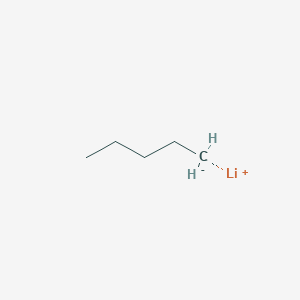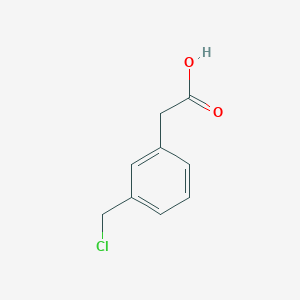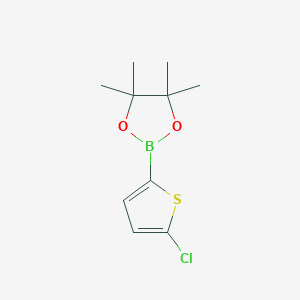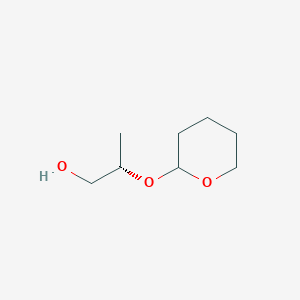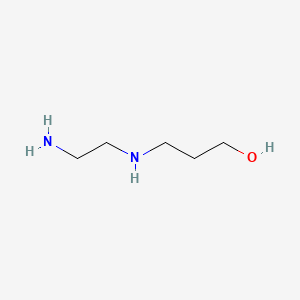
N-(3-Hydroxypropyl)ethylenediamine
Übersicht
Beschreibung
N-(3-Hydroxypropyl)ethylenediamine , also known as HPE , is a chemical compound. It serves as an impurity of Fasudil , a selective ROCK inhibitor . The compound has applications in various fields, including pharmaceuticals and materials research.
Synthesis Analysis
The synthesis of N-(3-Hydroxypropyl)ethylenediamine involves the reaction of N-(2-hydroxyethyl)-1,3-propylenediamine with a dehydration catalyst. This process yields the seven-membered ring compound, homopiperazine, in moderate yield .
Molecular Structure Analysis
The molecular formula of N-(3-Hydroxypropyl)ethylenediamine is C5H14N2O , with a molecular weight of 118.18 g/mol . Its structure includes a hydroxypropyl group attached to an ethylenediamine backbone.
Chemical Reactions Analysis
N-(3-Hydroxypropyl)ethylenediamine has been investigated for its antimicrobial properties. While the exact mechanism of action is still debated, studies suggest that it affects cell membranes, intracellular nucleic acids, surface proteins, and lipopolysaccharides .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Industrial Synthesis
- Field : Industrial Chemistry
- Application : Ethylenediamine is industrially used as an intermediate for the fabrication of many products .
- Method : The development of new methodologies for synthesis compatible with the environment and sustainability, such as cold plasma processes, implicates reactions induced by nonthermal electrons .
- Results : Electrons induce the fragmentation of the molecule into various anion fragments and associated neutral counterparts via dissociative electron attachment .
Pharmaceutical Excipient
- Field : Pharmaceutical Industry
- Application : Ethylenediamine is an excipient with many industrial and pharmaceutical uses. It is included in creams as a stabilizer and in aminophylline as the counter ion of theophylline .
- Results : Ethylenediamine is one of the most frequent contact sensitizers, producing local and generalized reactions .
Chemical Intermediate
- Field : Industrial Chemistry
- Application : “N-(3-Hydroxypropyl)ethylenediamine” is used as a chemical intermediate in the synthesis of various compounds .
- Method : The specific methods of application or experimental procedures would depend on the particular synthesis being performed .
- Results : The outcomes obtained would also depend on the specific synthesis .
Cosmetic Industry
- Field : Cosmetic Industry
- Application : A derivative of Ethylenediamine, Tetrahydroxypropyl Ethylenediamine, is used in the cosmetic industry. It is particularly suited as a neutralizing agent for polymers in clear gel formulations .
- Method : It forms clear solutions with solvents like water, ethanol, isopropanol, and propylene glycol .
- Results : The gels formulated with Tetrahydroxypropyl Ethylenediamine have excellent alcohol compatibility and have a pleasant non-tacky skin feeling .
Chemical Manufacturing
- Field : Chemical Industry
- Application : “N-(3-Hydroxypropyl)ethylenediamine” is used in the manufacturing of various chemical products .
- Method : The specific methods of application or experimental procedures would depend on the particular product being manufactured .
- Results : The outcomes obtained would also depend on the specific product .
Research and Development
- Field : Scientific Research
- Application : “N-(3-Hydroxypropyl)ethylenediamine” is used in research and development activities .
- Method : The specific methods of application or experimental procedures would depend on the particular research being conducted .
- Results : The outcomes obtained would also depend on the specific research .
Safety And Hazards
Eigenschaften
IUPAC Name |
3-(2-aminoethylamino)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2O/c6-2-4-7-3-1-5-8/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTLIZDDPOZZHCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCCN)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50450293 | |
| Record name | N-(3-Hydroxypropyl)ethylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50450293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Hydroxypropyl)ethylenediamine | |
CAS RN |
56344-32-2 | |
| Record name | N-(3-Hydroxypropyl)ethylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50450293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-Hydroxypropyl)ethylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



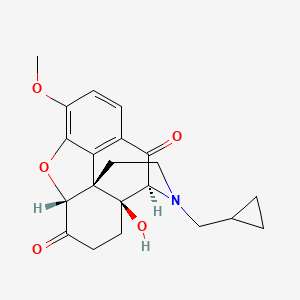

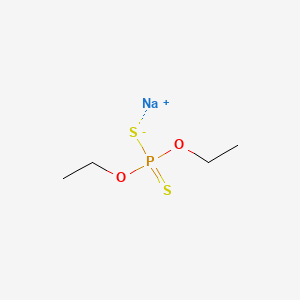

![5-[Difluoro-[4-(4-propylcyclohexyl)cyclohexyl]methoxy]-1,2,3-trifluorobenzene](/img/structure/B1589164.png)
